Indolines
Indolines are a class of heterocyclic compounds characterized by the presence of an indole ring, which consists of a benzene ring fused to a pyrrole ring. These molecules are known for their diverse chemical and biological properties, making them of significant interest in both academic research and pharmaceutical applications.
Structurally, indolines can vary based on the substitution pattern on the indole ring. Common substituents include methyl groups, hydroxyl, amino, and carboxylic acid functionalities. Due to their structural flexibility, indolines exhibit a wide range of biological activities, including potential use as antiviral agents, anticancer drugs, and neuroprotective compounds.
Indolines are often synthesized through multistep organic reactions such as condensation, ring closure, and functional group manipulation. Their synthesis methods can be optimized for the desired substituents to tailor their properties for specific applications.
In summary, indolines represent a versatile class of heterocycles with promising potential in various fields, including medicinal chemistry, materials science, and natural product research.

Structure | Chemical Name | CAS | MF |
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5-(3-Methoxyphenyl)indoline | 893735-40-5 | C15H15NO |
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2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- | 76086-99-2 | C15H10NOBr |
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1-(Indolin-6-yl)ethanone | 147265-76-7 | C10H11NO |
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| 56473-79-1 | C10H11NO2 |
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4,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one | 116399-71-4 | C10H9Cl2NO |
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5-BROMO-3-(2-(4-FLUOROPHENYL)-2-OXOETHYLIDINE)-1,3-DIHYDROINDOL-2-ONE | 601487-96-1 | C16H9NO2FBr |
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5'-nitro-1',2'-dihydrospirocyclopentane-1,3'-indole | 1697049-50-5 | C12H14N2O2 |
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5-Methyl-octahydro-1h-indole | 1367991-24-9 | C9H17N |
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7-Methyl-5-nitro-1H-indole-2,3-dione | 70343-13-4 | C9H6N2O4 |
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3-(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene-5-bromo-2,3-dihydro-1H-indol-2-one | 303798-65-4 | C18H11BrN2O2S2 |
Related Literature
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1. Corrigenda
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Crysten E. Blaby-Haas,Madeli Castruita,Janette Kropat Metallomics, 2016,8, 679-691
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Chen Wang,Michael Fadeev,Junji Zhang,Margarita Vázquez-González,Gilad Davidson-Rozenfeld,He Tian,Itamar Willner Chem. Sci., 2018,9, 7145-7152
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Gareth M. Holder,Andrew Bowfield,Mark Surman,Michael Suepfle,David Moss,Carole Tucker,Timothy R. Rudd,David G. Fernig,Edwin A. Yates,Peter Weightman Soft Matter, 2012,8, 6521-6527
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Dušan Ćoćić,Snežana Jovanović-Stević,Ratomir Jelić,Sanja Matić,Suzana Popović,Biljana Petrović Dalton Trans., 2020,49, 14411-14431
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7. Rate dependent structural transition and cycling stability of a lithium-rich layered oxide material†Songyoot Kaewmala,Visittapong Yordsri,Wanwisa Limphirat,Jeffrey Nash,Pimpa Limthongkul Phys. Chem. Chem. Phys., 2019,21, 21984-21990
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Senyun Ye,Haixiao Rao,Yunlong Li,Zhiwei Liu,Lixin Xiao,Zhijian Chen,Zuqiang Bian,Chunhui Huang Nanoscale, 2016,8, 15954-15960
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10. Contents list
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